1,1,1,2,2,3,3,3-Octachloropropane
Overview
Description
It is a clear white crystalline solid at room temperature and has a hexagonal crystal structure . This compound is notable for its high chlorine content, which makes it a valuable substance in various chemical processes and industrial applications.
Mechanism of Action
Octachloropropane, also known as Propane, octachloro-, is a chemical compound with the elemental formula C3Cl8 and structural formula Cl3C−CCl2−CCl3 . Its molecule consists of a simple chain of three carbon atoms connected by single bonds, with chlorine atoms filling their remaining bonds .
Action Environment
It’s worth noting that octachloropropane was detected as a contaminant in the carbon tetrachloride produced from methanol by a plant in china, and also in the condensed waste from etching aluminium films in an integrated circuit factory .
Biochemical Analysis
Biochemical Properties
It is known that its molecule has a simple chain of three carbon atoms connected by single bonds, with chlorine atoms filling their remaining bonds
Cellular Effects
Organochlorine compounds (OCs), a group to which Octachloropropane belongs, have been suggested to modulate adipose tissue metabolism and could affect its development .
Molecular Mechanism
It is known that Octachloropropane can be obtained by reacting partially chlorinated propane with iodine trichloride, or with chlorine at high pressure or with activation by light
Temporal Effects in Laboratory Settings
It is known that Octachloropropane is a clear white crystalline solid at room temperature, with hexagonal crystal structure . It is easily deformed by mechanical stress, without losing its crystal structure, like a metal .
Preparation Methods
1,1,1,2,2,3,3,3-Octachloropropane can be synthesized through several methods:
Chlorination of Propane: The compound can be obtained by reacting partially chlorinated propane with iodine trichloride or chlorine at high pressure, often with light activation.
Industrial Production: Industrially, the continuous preparation method involves passing chlorine and trichloropropene through a preheater and then through a microchannel reactor at temperatures between 100-200°C.
Chemical Reactions Analysis
1,1,1,2,2,3,3,3-Octachloropropane undergoes various chemical reactions:
Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Major Products: The reduction of this compound with aluminum yields hexachloropropene and isomers of hexachlorohexatriene.
Scientific Research Applications
1,1,1,2,2,3,3,3-Octachloropropane has several applications in scientific research:
Model for Crystalline Plasticity: It is used by geologists and metallurgists to study the plastic deformation of crystalline minerals and rocks under stress.
Chemical Research: The compound’s unique structure and reactivity make it a subject of interest in synthetic chemistry, particularly in the study of chlorinated hydrocarbons and their derivatives.
Comparison with Similar Compounds
1,1,1,2,2,3,3,3-Octachloropropane can be compared with other chlorinated hydrocarbons:
Carbon Tetrachloride (CCl4): A simpler chlorinated hydrocarbon with four chlorine atoms. It is less reactive compared to this compound.
Hexachloroethane (C2Cl6): Another chlorinated hydrocarbon with six chlorine atoms. It shares some reactivity patterns with this compound but has a different structure and fewer chlorine atoms.
Hexachloropropene (C3Cl6): A related compound formed during the reduction of this compound.
This compound stands out due to its high chlorine content and unique crystalline properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octachloropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHAGNPDBPSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208131 | |
Record name | Propane, octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-90-1 | |
Record name | Propane, octachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, octachloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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